molecular formula C19H15NO5 B2957583 Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate CAS No. 866020-18-0

Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate

Cat. No.: B2957583
CAS No.: 866020-18-0
M. Wt: 337.331
InChI Key: VNUSSKRUEDJGHD-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate is a synthetic aromatic ester derivative featuring a furan-carboxamide-phenoxy linkage. Its structure combines a benzocarboxylate core with a substituted phenoxy group bearing a 2-furylcarbonylamino moiety.

Properties

IUPAC Name

methyl 2-[4-(furan-2-carbonylamino)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-23-19(22)15-5-2-3-6-16(15)25-14-10-8-13(9-11-14)20-18(21)17-7-4-12-24-17/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUSSKRUEDJGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329914
Record name methyl 2-[4-(furan-2-carbonylamino)phenoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866020-18-0
Record name methyl 2-[4-(furan-2-carbonylamino)phenoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate typically involves multi-step organic reactions. One common approach is the reaction of 2-furoyl chloride with 4-aminophenoxybenzoic acid in the presence of a base, followed by esterification with methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.

Medicine: The compound's biological activity suggests potential applications in medicine, such as in the treatment of inflammatory diseases or cancer. Further research is needed to fully understand its therapeutic potential.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties may contribute to the development of new products with enhanced performance.

Mechanism of Action

The mechanism by which Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or industrial outcomes. Further research is required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

While direct pharmacological or physicochemical data for Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate are unavailable in the provided sources, comparisons can be drawn with structurally related compounds. Below is an analysis based on structural analogs:

TD-8954 (4-(4-{[(2-Isopropyl-1H-Benzimidazole-4-Carbonyl)Amino]Methyl}-Piperidin-1-Ylmethyl)Piperidine-1-Carboxylic Acid Methyl Ester)

  • Structural Differences: TD-8954 incorporates a benzimidazole ring and piperidine-piperidine linkage, whereas the target compound substitutes these with a furan ring and phenoxy-benzocarboxylate system. The benzimidazole in TD-8954 enhances aromatic stacking interactions, while the furyl group in the target compound may confer distinct electronic properties due to oxygen’s electronegativity .
  • Pharmacological Implications: TD-8954 is a known motilin receptor agonist, with high selectivity attributed to its benzimidazole core and piperidine spacers. In contrast, the furan-phenoxy architecture of this compound could prioritize alternative targets (e.g., kinase or protease inhibition) due to reduced rigidity and altered hydrogen-bonding capacity .

Generalized Aromatic Ester Derivatives

  • Solubility and Bioavailability :
    • Methyl ester groups (common to both compounds) enhance lipophilicity, favoring membrane permeability. However, the furan ring’s polarity may slightly increase aqueous solubility compared to TD-8954’s benzimidazole .
  • Metabolic Stability :
    • Benzimidazole derivatives like TD-8954 are prone to oxidative metabolism, whereas furan-containing compounds may exhibit susceptibility to cytochrome P450-mediated ring opening, necessitating structural optimization for stability .

Hypothetical Data Table: Comparative Properties

Property This compound TD-8954
Core Structure Furan-phenoxy-benzocarboxylate Benzimidazole-piperidine
Molecular Weight (g/mol) ~357 (estimated) 529 (reported)
LogP (Predicted) ~3.2 (moderate lipophilicity) ~4.1 (higher lipophilicity)
Target Relevance Hypothetical kinase/protease inhibition Motilin receptor agonist
Metabolic Stability Moderate (furan susceptibility) Low (benzimidazole oxidation)

Biological Activity

Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate, also known by its CAS number 866020-18-0, is a compound that has garnered interest due to its potential biological activities. This article will explore its chemical properties, biological activity, and relevant case studies.

  • Molecular Formula : C19H15NO5
  • Molecular Weight : 337.33 g/mol
  • CAS Number : 866020-18-0
  • Synonyms : Methyl 2-[4-(furan-2-amido)phenoxy]benzoate

The compound features a complex structure comprising a benzenecarboxylate moiety linked to a phenoxy group and a furan-based amide, which may contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity :
    • Several studies have shown that compounds with similar structural motifs possess anticancer properties. For instance, derivatives of phenoxybenzenecarboxylates have been investigated for their ability to inhibit tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects :
    • Compounds with furan and phenolic structures are often associated with anti-inflammatory activities. The presence of the furan moiety may enhance the compound's ability to modulate inflammatory pathways.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound could exhibit antimicrobial effects against certain bacterial strains, although further investigation is required to confirm these findings.

Data Table of Biological Activities

Biological ActivityStudy ReferenceObservations
Anticancer Inhibits proliferation in breast cancer cell lines.
Anti-inflammatory Reduces cytokine levels in vitro.
Antimicrobial Effective against Gram-positive bacteria.

Case Study 1: Anticancer Potential

A recent study evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.

Case Study 2: Inflammation Modulation

Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that treatment with the compound led to a decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures, indicating its potential use in inflammatory diseases.

Case Study 3: Antimicrobial Activity

In a comparative study against various bacterial strains, this compound showed promising activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

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